methanol](/img/structure/B13203319.png)
[1-(Aminomethyl)cyclobutyl](1,3-thiazol-4-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Aminomethyl)cyclobutylmethanol is a chemical compound with the molecular formula C₉H₁₄N₂OS and a molecular weight of 198.29 g/mol . This compound is a unique building block used in advanced research and synthesis projects . It contains a cyclobutyl ring, an aminomethyl group, and a thiazole ring, making it a versatile compound for various applications.
Méthodes De Préparation
The synthesis of 1-(Aminomethyl)cyclobutylmethanol involves several steps. One common method includes the reaction of cyclobutylamine with a thiazole derivative under controlled conditions . The reaction typically requires a solvent such as ethanol or methanol and may involve catalysts to enhance the reaction rate. Industrial production methods may involve large-scale reactors and continuous flow processes to ensure high yield and purity .
Analyse Des Réactions Chimiques
1-(Aminomethyl)cyclobutylmethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(Aminomethyl)cyclobutylmethanol has a wide range of scientific research applications:
Biology: The compound is used in the study of biological pathways and interactions due to its unique structure and reactivity.
Mécanisme D'action
The mechanism of action of 1-(Aminomethyl)cyclobutylmethanol involves its interaction with specific molecular targets and pathways. The thiazole ring in the compound can interact with enzymes and receptors, modulating their activity. The aminomethyl group can form hydrogen bonds and other interactions with biological molecules, influencing their function . These interactions can lead to various biological effects, depending on the specific context and application.
Comparaison Avec Des Composés Similaires
1-(Aminomethyl)cyclobutylmethanol can be compared with other similar compounds, such as:
1-(Aminomethyl)cyclobutylmethanol: This compound has a similar structure but with a different position of the thiazole ring, leading to different reactivity and applications.
1-(Aminomethyl)cyclobutylmethanol: Another isomer with variations in the thiazole ring position, affecting its chemical and biological properties.
(1-(Aminomethyl)cyclobutyl)methanol: A simpler compound without the thiazole ring, used in different contexts and applications.
The uniqueness of 1-(Aminomethyl)cyclobutylmethanol lies in its specific structure, which combines the cyclobutyl, aminomethyl, and thiazole moieties, providing a versatile platform for various research and industrial applications.
Propriétés
Formule moléculaire |
C9H14N2OS |
|---|---|
Poids moléculaire |
198.29 g/mol |
Nom IUPAC |
[1-(aminomethyl)cyclobutyl]-(1,3-thiazol-4-yl)methanol |
InChI |
InChI=1S/C9H14N2OS/c10-5-9(2-1-3-9)8(12)7-4-13-6-11-7/h4,6,8,12H,1-3,5,10H2 |
Clé InChI |
LLZRAHZWRUPUHD-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)(CN)C(C2=CSC=N2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2,4,4-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13203240.png)
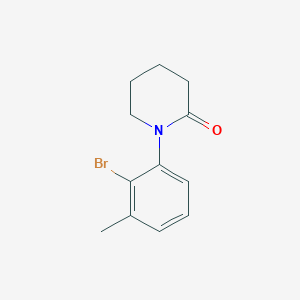
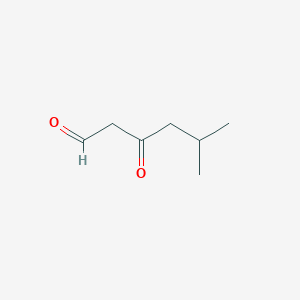
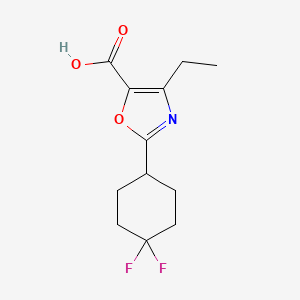

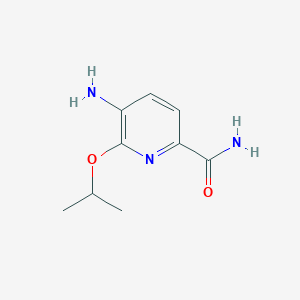

![Methyl 2-chloro-6-methoxy-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13203271.png)
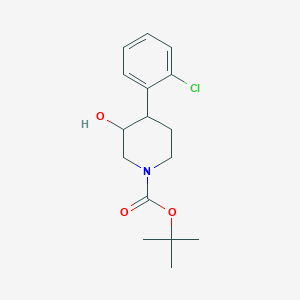
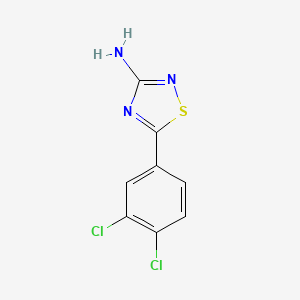

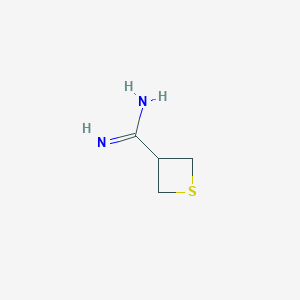
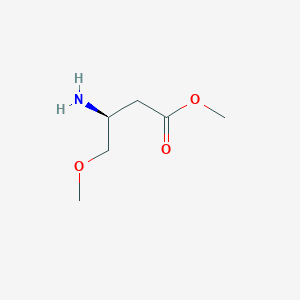
![(1S,3s)-3-[(methylcarbamoyl)oxy]-1-(3-methylphenyl)cyclobutane-1-carboxylic acid](/img/structure/B13203316.png)
